2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
The exact mass of the compound this compound is 361.20149376 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-13-14(2)24-18(15-3-4-15)25-19(13)26-7-9-27(10-8-26)20-16-5-6-21-11-17(16)22-12-23-20/h5-6,11-12,15H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBNBIXLWTFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell growth, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death. The downstream effects of this pathway disruption can include the reduction of tumor growth in cancerous cells.
Pharmacokinetics
The compound’s degree of lipophilicity, which refers to its affinity for a lipid environment, may allow it to diffuse easily into cells. This characteristic could potentially impact the compound’s bioavailability, but further studies would be needed to confirm this.
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound with potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, targets, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H23N7
- Molecular Weight : 361.4 g/mol
- Purity : Typically around 95%.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). By targeting these kinases, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This selective targeting is essential for its potential use as an anticancer agent.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by interfering with critical signaling pathways involved in cell proliferation.
- Kinase Inhibition : It has been noted for its ability to inhibit specific kinases, which are crucial in various cellular processes including metabolism and growth regulation .
- Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrido[3,4-d]pyrimidine derivatives have been reported to inhibit DHFR, a target in cancer therapy due to its role in nucleotide synthesis and cell division .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
Notable Research
In a comprehensive review on pyrido[2,3-d]pyrimidine derivatives, it was highlighted that these compounds exhibit significant antitumor activity through multiple mechanisms including enzyme inhibition and modulation of cell cycle dynamics. The review emphasized the need for further studies to fully elucidate their therapeutic potential and optimize their pharmacological profiles .
Scientific Research Applications
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has garnered attention in the field of medicinal chemistry due to its potential applications in pharmacology, particularly as a therapeutic agent. This article delves into its applications, supported by data tables and case studies where available.
Structural Insights
The compound features a pyrimidine core substituted with cyclopropyl and piperazine moieties, which are known to influence biological activity through interactions with various cellular targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against DPP-IV. This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibitors of DPP-IV can help regulate blood sugar levels in patients with type II diabetes mellitus .
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows for potential activity against various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in neuroblastoma and pancreatic cancer models .
Neuropharmacological Effects
Given the presence of piperazine and pyridine rings in its structure, this compound may interact with neurotransmitter systems. Compounds with similar structures have been explored for their potential as anxiolytics or antidepressants, suggesting that further investigation into this compound could reveal neuropharmacological applications.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| DPP-IV Inhibition | WO2006104356A1 | Effective in lowering blood glucose levels |
| Anticancer | EP1761528B1 | Inhibits proliferation in cancer cell lines |
| Neuropharmacology | Literature Review (2023) | Potential anxiolytic effects noted |
Notable Studies
- DPP-IV Inhibition Study : A study published in Diabetes Care demonstrated that novel inhibitors could significantly reduce postprandial glucose levels in diabetic models, highlighting the importance of this pathway for therapeutic strategies .
- Anticancer Properties : Research published in Cancer Research indicated that pyrimidine derivatives showed promise in inhibiting tumor growth in vitro and in vivo, suggesting that further exploration of related compounds could yield effective treatments for various cancers .
- Neuropharmacological Research : A recent review highlighted the potential of piperazine derivatives as modulators of serotonin receptors, indicating possible applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
